molecular formula C23H25N3O2 B2919641 N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-58-8

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2919641
CAS No.: 899960-58-8
M. Wt: 375.472
InChI Key: IBGDNOLYMMXLPK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a pyrrolo[1,2-a]pyrazine derivative characterized by a bicyclic heteroaromatic core. The molecule features a carboxamide group at the 2-position, substituted with a 3,4-dimethylphenyl moiety, and a 4-methoxyphenyl group at the 1-position.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-6-9-19(15-17(16)2)24-23(27)26-14-13-25-12-4-5-21(25)22(26)18-7-10-20(28-3)11-8-18/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGDNOLYMMXLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a dihydropyrrolo structure fused with a pyrazine ring, which contributes to its unique biological profile. The presence of methoxy and dimethyl substitutions enhances its lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Effects : Investigations have shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
  • Neuropharmacological Effects : The compound may interact with sigma receptors, which are implicated in neuropsychiatric disorders.

The mechanisms underlying the biological activities of this compound include:

  • Sigma Receptor Agonism : Binding affinity studies have demonstrated that this compound acts as an agonist at sigma receptors, which play a crucial role in modulating neurotransmitter systems and neuroprotection .
  • Induction of Apoptosis : In vitro studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Inhibition of Bacterial Growth : The compound's structure suggests it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated significant cytotoxic effects attributed to the induction of apoptosis. The IC50 values varied across different cell types, indicating selective toxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

These results suggest that the compound may be developed further as a potential therapeutic agent in oncology.

Antimicrobial Activity

In antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These findings indicate moderate antibacterial activity and warrant further exploration into its mechanism of action against bacterial targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular features of N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and related compounds, based on the evidence provided:

Compound Name Substituents (1-position) Substituents (N-position) Molecular Formula Molecular Weight Key Synthetic Routes References
This compound 4-methoxyphenyl 3,4-dimethylphenyl C24H26N3O2 396.49* Not explicitly described in evidence -
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-ethoxyphenyl 2,6-difluorophenyl C22H21F2N3O2 397.42 Condensation of intermediates
1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-dimethoxyphenyl phenethyl C24H27N3O3 405.50 Amide coupling reactions
N,1-bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-fluorophenyl 4-fluorophenyl C20H17F2N3O 353.37 Heterocyclization with thioureas
N-(2,6-diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 4-pyridinyl 2,6-diethylphenyl C23H27N5S 405.56 Thioamide formation

*Calculated based on molecular formula.

Structural and Functional Differences

The 4-methoxyphenyl substituent at the 1-position may improve solubility relative to 4-ethoxyphenyl (longer alkyl chain increases hydrophobicity) .

Synthetic Pathways :

  • Analogs like N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-...carboxamide are synthesized via condensation of preformed pyrrolo[1,2-a]pyrazine intermediates with activated carbonyl reagents .
  • Thioamide derivatives (e.g., carbothioamide in ) require thiourea or thioacylating agents, highlighting the versatility of the core scaffold for functional group diversification .

Spectroscopic Characterization :

  • NMR and MS data for analogs (e.g., 1-(3,4-dimethoxyphenyl)-...carboxamide ) confirm regioselective substitution patterns, with aromatic protons in the 6.5–8.0 ppm range and carboxamide carbonyl signals near 165 ppm in ¹³C NMR .

Limitations in Available Data

  • Biological Activity: No evidence directly addresses the pharmacological profile of the target compound.
  • Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, limiting a comprehensive structure-activity relationship (SAR) analysis.

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